molecular formula C9H11NO B128564 2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) CAS No. 144635-02-9

2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI)

Cat. No.: B128564
CAS No.: 144635-02-9
M. Wt: 149.19 g/mol
InChI Key: CITJKEXGKDUPEL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) is a chiral compound with a pyridine ring substituted with an allyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Allylation: The pyridine derivative undergoes an allylation reaction to introduce the allyl group.

    Reduction: The allylated pyridine is then reduced to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for 2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure the desired stereochemistry is achieved.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield pyridinecarboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-alpha-Allyl-2-pyridinemethanol: The enantiomer of 2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI), with similar chemical properties but different biological activity.

    2-Allylpyridine: A simpler compound with an allyl group attached to the pyridine ring, lacking the hydroxymethyl group.

    2-Pyridinemethanol: A compound with a hydroxymethyl group attached to the pyridine ring, lacking the allyl group.

Uniqueness

2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) is unique due to its specific combination of functional groups and chiral nature

Properties

IUPAC Name

(1S)-1-pyridin-2-ylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h2-4,6-7,9,11H,1,5H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITJKEXGKDUPEL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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